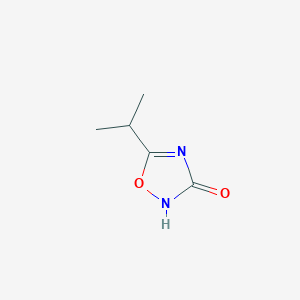

5-(1-Methylethyl)-1,2,4-oxadiazol-3(2H)-one

Description

Properties

IUPAC Name |

5-propan-2-yl-1,2,4-oxadiazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O2/c1-3(2)4-6-5(8)7-9-4/h3H,1-2H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEZFWGBIUWUHAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC(=O)NO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00652129 | |

| Record name | 5-(Propan-2-yl)-1,2,4-oxadiazol-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00652129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55375-87-6 | |

| Record name | 5-(Propan-2-yl)-1,2,4-oxadiazol-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00652129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

5-(1-Methylethyl)-1,2,4-oxadiazol-3(2H)-one, also known by its CAS number 55375-87-6, is a compound belonging to the oxadiazole family, which has garnered attention for its diverse biological activities. This article aims to summarize the biological activity of this compound, highlighting its potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a unique oxadiazole ring structure that contributes to its biological activity. The presence of the isopropyl group at the 5-position enhances its lipophilicity, potentially improving membrane permeability and interaction with biological targets.

Biological Activity Overview

Research indicates that derivatives of oxadiazoles exhibit a range of biological activities including anticancer, antimicrobial, and anti-inflammatory effects. The specific biological activity of this compound has been explored in various studies.

Anticancer Activity

Several studies have demonstrated the anticancer potential of 1,2,4-oxadiazole derivatives. For instance:

- Cytotoxicity Studies : In vitro assays have shown that certain oxadiazole derivatives exhibit significant cytotoxicity against various cancer cell lines. The compound has been reported to induce apoptosis in human breast adenocarcinoma cells (MCF-7) and melanoma cells (MEL-8), with IC50 values indicating potent activity .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 0.65 | Induction of apoptosis via caspase activation |

| MEL-8 | 2.41 | Apoptotic pathway modulation |

The mechanism through which this compound exerts its anticancer effects appears to involve:

- Apoptosis Induction : Flow cytometry assays reveal that the compound triggers apoptotic pathways in treated cancer cells. Increased levels of p53 and cleaved caspase-3 were observed, indicating activation of the apoptotic cascade .

Case Studies

- Study on MCF-7 Cells : A study evaluated the effects of various oxadiazole derivatives on MCF-7 cells. The results indicated that compounds similar to this compound showed enhanced cytotoxicity compared to standard chemotherapeutics like doxorubicin .

- In Vivo Efficacy : Another study investigated the in vivo effects of related oxadiazole compounds on tumor growth in mouse models. The results suggested that these compounds significantly reduced tumor size and metastasis without notable toxicity .

Additional Biological Activities

Beyond anticancer properties, oxadiazole derivatives have been reported to possess:

- Antimicrobial Activity : Some studies indicate potential efficacy against bacterial strains.

- Anti-inflammatory Effects : Certain derivatives have shown promise in reducing inflammation markers in cellular models.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The 5-position substitution on the 1,2,4-oxadiazol-3(2H)-one ring significantly influences physicochemical properties. Key comparisons include:

- Key Observations: The isopropyl group in the target compound enhances lipophilicity (logP ~1.2) compared to phenyl (logP 0.55) but less than trifluoroethoxy (logP ~2.1). Fluorinated groups (e.g., trifluoroethoxy) increase metabolic stability and membrane permeability .

Preparation Methods

Amidoxime and Ester Condensation in Aprotic Solvents

A recent study optimized the synthesis of 1,2,4-oxadiazin-5(6H)-one derivatives (closely related to oxadiazolones) via condensation of amidoximes with 2-halocarboxylates (esters) in the presence of strong bases such as potassium tert-butoxide (t-BuONa) in dimethyl sulfoxide (DMSO). The reaction proceeds at room temperature with stirring for 18 hours, followed by acidification to precipitate the product.

| Entry | Base | Solvent | Time (h) | Yield (%) |

|---|---|---|---|---|

| 9 | t-BuONa | DMSO | 18 | 50 |

| 8 | KOH | DMSO | 18 | 38 |

| 10 | t-BuOK | DMSO | 18 | 32 |

The best yield (50%) was obtained using t-BuONa as the base, indicating the importance of base strength and steric effects in facilitating cyclization.

- Procedure Summary:

Amidoxime (2 mmol) is dissolved in DMSO, t-BuONa (4 mmol) is added rapidly at room temperature, stirred for 10 minutes, then methyl 2-chloroacetate (2.4 mmol) is added. The mixture is stirred for 18 hours, followed by acidification with 10% HCl to precipitate the product, which is then filtered and dried.

Synthetic Route via Tetrazole Rearrangement (Patent Method)

A patented industrial synthesis for related 5-alkyl-1,3,4-oxadiazole derivatives involves:

- Preparation of 5-substituted tetrazole intermediates.

- Selective acylation of the tetrazole nitrogen with monoalkyl oxalyl chloride.

- Thermal rearrangement and ring closure to form the 5-alkyl-1,3,4-oxadiazole-2-carboxylate.

While this method is for 1,3,4-oxadiazoles, the concept of rearrangement and cyclization from tetrazole intermediates may inspire analogous approaches for 1,2,4-oxadiazoles. The method emphasizes safety, high yield, and scalability.

Comparative Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Yield Range (%) | Advantages | Limitations |

|---|---|---|---|---|

| Amidoxime + 2-halocarboxylates in DMSO + t-BuONa | Amidoxime, methyl 2-chloroacetate, t-BuONa, DMSO, RT, 18 h | ~50 | Mild conditions, simple workup | Moderate yields, long reaction time |

| Ketone + Nitrile + Fe(NO3)3 | Ketone, isobutyronitrile, Fe(NO3)3, acetonitrile, 18 h | Up to 95 | High yield, mild conditions | Requires iron nitrate, substrate scope |

| Tetrazole rearrangement (patent) | 5-substituted tetrazole, monoalkyl oxalyl chloride, heating | High (not quantified) | Industrial scale, safe, novel route | Specific to 1,3,4-oxadiazoles, complex steps |

Q & A

Q. What are the optimal synthetic routes for 5-(1-Methylethyl)-1,2,4-oxadiazol-3(2H)-one, and how can purity be ensured?

Synthesis typically involves refluxing in organic solvents (e.g., triethyl orthoacetate) under controlled temperature and pH to maximize yield and minimize side reactions. Key steps include cyclization of precursor hydrazides with appropriate carbonyl derivatives. Purification via recrystallization or column chromatography is critical, with purity validated by HPLC or TLC. Reaction monitoring using FT-IR for intermediate functional groups (e.g., C=O, N-H) is recommended .

Q. How is the molecular structure of this compound characterized experimentally?

X-ray crystallography is the gold standard for resolving crystal packing and dihedral angles (e.g., planar oxadiazole rings with dihedral angles ~80° between substituents). Complementary techniques include:

- NMR : H and C NMR for confirming substituent positions and hydrogen bonding motifs.

- Mass Spectrometry : High-resolution MS for molecular formula validation (e.g., CHNO) and fragmentation patterns.

- Elemental Analysis : To verify stoichiometry .

Q. How do solvent effects influence its spectroscopic properties?

Solvent polarity impacts UV-Vis absorption maxima and IR vibrational frequencies. For example, polar aprotic solvents (e.g., DMSO) may stabilize charge-transfer transitions, while nonpolar solvents enhance π-π* transitions. DFT calculations paired with experimental UV-Vis/IR spectra can model solvatochromic shifts, aiding in drug formulation studies .

Advanced Research Questions

Q. What computational strategies are used to predict its pharmacokinetic and toxicity profiles?

In silico ADMET screening evaluates:

- Lipophilicity (LogP) : Predicts membrane permeability.

- CYP450 interactions : Assesses metabolic stability.

- Toxicity endpoints : Mutagenicity (Ames test models) and cardiotoxicity (hERG channel binding).

Molecular docking (e.g., AutoDock Vina) identifies potential binding modes with biological targets, such as enzymes or receptors linked to antimicrobial activity .

Q. How can thermal stability be assessed for safe handling and storage?

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) determine decomposition temperatures and exothermic/endothermic transitions. For example, oxadiazole derivatives often exhibit stability up to 200°C, with degradation pathways analyzed via evolved gas spectroscopy (EGA) .

Q. How to resolve contradictions in reported synthetic yields or spectral data?

Methodological discrepancies (e.g., solvent choice, catalyst loading) require systematic replication studies. For instance, microwave-assisted synthesis (e.g., 100–150 W, 10–15 min) may improve yields compared to traditional reflux methods. Cross-validation using multiple spectroscopic techniques (e.g., H NMR vs. X-ray) ensures data consistency .

Q. What strategies guide the design of derivatives with enhanced biological activity?

Structure-Activity Relationship (SAR) studies focus on:

- Substituent optimization : Introducing electron-withdrawing groups (e.g., -Cl, -CF) to enhance electrophilicity.

- Bioisosteric replacement : Swapping oxadiazole with thiadiazole to improve metabolic stability.

- Fluorescent tagging : For tracking cellular uptake (e.g., fluorescein-conjugated derivatives) .

Q. How can synthetic routes be optimized for scalability and green chemistry principles?

Microwave-assisted one-pot reactions reduce reaction times (from hours to minutes) and solvent waste. Catalytic systems (e.g., nano-catalysts) improve atom economy. Life Cycle Assessment (LCA) metrics evaluate environmental impact, prioritizing renewable solvents (e.g., ethanol over DCM) .

Q. Tables for Key Data

| Property | Method | Typical Value | Reference |

|---|---|---|---|

| Molecular Weight | HRMS | 140.14 g/mol | |

| Melting Point | DSC | 120–125°C (decomposition) | |

| Dihedral Angle (X-ray) | Crystallography | 80.2° between oxadiazole and aryl | |

| LogP (Predicted) | In silico (ADMET Lab) | 1.98 ± 0.3 |

Q. Notes

- Avoid abbreviations; use full chemical names.

- Biological activity data should be cross-referenced with in vitro assays (e.g., MIC for antimicrobial studies).

- Contradictions in spectral data require validation via orthogonal techniques (e.g., X-ray vs. NOESY NMR).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.